Ethyl(E)-3-(thiazol-5-yl)acrylate
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Overview
Description
Ethyl(E)-3-(thiazol-5-yl)acrylate is an organic compound featuring a thiazole ring and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-3-(thiazol-5-yl)acrylate typically involves the reaction of thiazole derivatives with ethyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between thiazole and ethyl acrylate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl(E)-3-(thiazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Ethyl(E)-3-(thiazol-5-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl(E)-3-(thiazol-5-yl)acrylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-anilino-4-(thiazol-5-yl)-pyrimidines: These compounds share the thiazole ring and have been studied for their binding selectivity with cyclin-dependent kinases.
N-acyl- and N-imidoyl-thioureas: These compounds also contain thiazole derivatives and are used in various synthetic applications.
Uniqueness
Ethyl(E)-3-(thiazol-5-yl)acrylate is unique due to its specific combination of the thiazole ring and acrylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
ethyl 3-(1,3-thiazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3 |
InChI Key |
ZHDWGLWIAHGRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CS1 |
Origin of Product |
United States |
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